N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride
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Overview
Description
N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride is a chemical compound with the molecular formula C13H18N2O·HCl. It is a solid substance that is typically stored at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride involves the reaction of N-methylbenzamide with piperidine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can result in the formation of N-methyl-4-(piperidin-3-yl)benzoic acid .
Scientific Research Applications
N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.
Medicine: It is used in the development of new pharmaceuticals and as a reference compound in drug testing.
Mechanism of Action
The mechanism of action of N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets in the body. It binds to certain proteins and enzymes, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride include:
- N-Methyl-3-(piperidin-4-yl)benzamide hydrochloride
- N-methyl-N-(piperidin-4-yl)benzamide hydrochloride
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in scientific research and industrial applications where precise control of chemical reactions is required .
Properties
IUPAC Name |
N-methyl-4-piperidin-3-ylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-14-13(16)11-6-4-10(5-7-11)12-3-2-8-15-9-12;/h4-7,12,15H,2-3,8-9H2,1H3,(H,14,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBQMQCRNRNENE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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